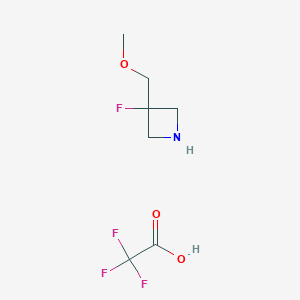

3-Fluoro-3-(methoxymethyl)azetidine; trifluoroacetic acid

描述

3-Fluoro-3-(methoxymethyl)azetidine; trifluoroacetic acid (CAS: 2007909-01-3) is a fluorinated azetidine derivative paired with trifluoroacetic acid (TFA). Azetidine, a four-membered saturated heterocycle with one nitrogen atom, exhibits significant ring strain and reactivity. The 3-position substitutions—fluorine and methoxymethyl groups—enhance its electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis .

Trifluoroacetic acid (TFA) is a strong carboxylic acid (pKa ~0.23) widely used as a solvent, catalyst, or deprotecting agent in organic reactions due to its high acidity and miscibility with polar solvents .

属性

IUPAC Name |

3-fluoro-3-(methoxymethyl)azetidine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO.C2HF3O2/c1-8-4-5(6)2-7-3-5;3-2(4,5)1(6)7/h7H,2-4H2,1H3;(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZITBMDXKDNBRTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CNC1)F.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F4NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 3-Fluoro-3-(methoxymethyl)azetidine; trifluoroacetic acid involves several steps. One common method includes the reaction of 3-(methoxymethyl)azetidine with a fluorinating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The product is then purified using techniques such as column chromatography .

Industrial production methods may involve more scalable processes, including continuous flow synthesis, which allows for the efficient and consistent production of the compound. These methods often utilize automated systems to control reaction parameters and ensure high purity and yield .

化学反应分析

3-Fluoro-3-(methoxymethyl)azetidine; trifluoroacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include solvents like acetonitrile or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

3-Fluoro-3-(methoxymethyl)azetidine; trifluoroacetic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings

作用机制

The mechanism of action of 3-Fluoro-3-(methoxymethyl)azetidine; trifluoroacetic acid involves its interaction with specific molecular targets. The fluorinated azetidine ring can interact with enzymes and receptors, modulating their activity. The trifluoroacetic acid moiety can enhance the compound’s stability and solubility, facilitating its biological activity. The exact pathways involved depend on the specific application and target .

相似化合物的比较

Substituent Effects on Reactivity and Stability

Key Observations :

- Electron-Donating vs.

- Solubility and Handling: Hydrochloride salts (e.g., ) improve water solubility, whereas TFA adducts (e.g., ) are typically used in non-aqueous media for deprotection or catalysis .

Comparison with Other Fluorinated Acids

Key Observations :

- Acidity : TFA is stronger than TCA but weaker than TFMSA, making it suitable for moderate-acidity applications like Boc deprotection .

- Biocompatibility : TCA is preferred in polymer synthesis due to its balance of acidity and minimal side reactions .

Research Findings and Industrial Relevance

- Pharmaceutical Synthesis : Fluorinated azetidines (e.g., ) are key intermediates in drug candidates targeting neurological and metabolic disorders.

- Material Science : TFA’s role in conductive polymer synthesis (e.g., pyrrole-FPy copolymers) highlights its versatility .

- Safety Considerations : Fluorinated compounds require stringent handling; TFA’s volatility necessitates fume hood use, though specific hazard data for 3-fluoro-3-(methoxymethyl)azetidine; TFA remains underreported .

生物活性

3-Fluoro-3-(methoxymethyl)azetidine; trifluoroacetic acid (CAS: 2007909-01-3) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C7H11F4NO3

- Molecular Weight : 233.16 g/mol

- IUPAC Name : 3-fluoro-3-(methoxymethyl)azetidine 2,2,2-trifluoroacetate

- Purity : 97%

The compound features a fluorinated azetidine core, which is known to enhance biological activity through improved binding interactions with target proteins.

The mechanism by which 3-fluoro-3-(methoxymethyl)azetidine exerts its biological effects is primarily through:

- Target Protein Interaction : The trifluoroacetate group enhances binding affinity to specific biomolecular targets via hydrogen bonding and hydrophobic interactions.

- Metabolic Stability : The fluorine atoms contribute to the compound's metabolic stability, allowing for prolonged activity in biological systems.

Biological Activity

Research indicates that 3-fluoro-3-(methoxymethyl)azetidine exhibits various biological activities, including:

- Anticancer Activity :

-

Antimicrobial Properties :

- Azetidine derivatives have shown promise in antimicrobial applications, potentially inhibiting bacterial growth through disruption of cell wall synthesis.

Case Study 1: Anticancer Efficacy

In a comparative study, the efficacy of 3-fluoro-3-(methoxymethyl)azetidine was evaluated against pancreatic cancer cells. The results indicated that the compound inhibited cell proliferation with an IC50 value similar to Gemcitabine, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Activity

Another study explored the antimicrobial effects of azetidine derivatives. The findings revealed that these compounds could effectively inhibit the growth of several bacterial strains, demonstrating their potential as novel antibiotics.

Research Findings Summary

Recent literature highlights the following key findings regarding the biological activity of 3-fluoro-3-(methoxymethyl)azetidine:

- Enhanced Binding Affinity : The trifluoromethyl group improves interaction with target proteins.

- Selective Cytotoxicity : Exhibits selective toxicity towards cancer cells while sparing normal cells.

- Potential for Drug Development : Its unique properties make it a candidate for further development as an anticancer or antimicrobial agent.

常见问题

Q. What are common synthetic routes for preparing 3-fluoro-3-(methoxymethyl)azetidine, and how is trifluoroacetic acid (TFA) utilized in these processes?

The synthesis of 3-fluoro-3-(methoxymethyl)azetidine often involves azetidine ring functionalization. A key strategy employs tert-butyl carbamate (Boc) or benzyloxycarbonyl (Cbz) protecting groups to stabilize the azetidine core during fluorination and methoxymethylation steps. For example, tert-butyl 3-fluoroazetidine-3-carboxylate derivatives are synthesized via nucleophilic fluorination using reagents like Selectfluor, followed by deprotection . TFA is critical for removing Boc groups under acidic conditions, yielding the free amine intermediate. Post-synthetic purification often involves neutralization with bases (e.g., NaHCO₃) and extraction to isolate the product .

Q. What purification techniques are recommended for isolating 3-fluoro-3-(methoxymethyl)azetidine-TFA salts?

Due to TFA's strong acidity (pKa ~0.23) , purification typically involves:

- Acid-Base Extraction : Neutralize TFA with aqueous NaHCO₃ or NaOH, followed by extraction into organic solvents (e.g., dichloromethane).

- Chromatography : Reverse-phase HPLC or flash chromatography using gradients of acetonitrile/water with 0.1% TFA to improve peak resolution .

- Lyophilization : For TFA salts, freeze-drying aqueous solutions yields stable solids .

Q. What safety protocols are essential for handling trifluoroacetic acid in azetidine synthesis?

TFA is highly corrosive and reacts violently with strong bases (e.g., NaOH) and oxidizers . Key precautions include:

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.

- Storage : Keep in sealed containers away from metals and combustibles at ≤25°C .

Azetidine derivatives are moisture-sensitive; store under inert gas (e.g., N₂) .

Q. How is the compound characterized using basic spectroscopic techniques?

- NMR : ¹⁹F NMR identifies fluorine environments (δ ~-70 to -80 ppm for CF₃ in TFA) . For the azetidine ring, ¹H NMR shows methoxymethyl protons at δ 3.3–3.5 ppm.

- MS : High-resolution ESI-MS confirms molecular weight (e.g., m/z 233.16 for C₇H₁₁F₄NO₃) .

- IR : TFA’s carbonyl stretch appears at ~1775 cm⁻¹ .

Advanced Research Questions

Q. How does the stability of 3-fluoro-3-(methoxymethyl)azetidine vary under acidic vs. basic conditions?

The azetidine ring’s strain makes it prone to ring-opening under strong acids or bases. In TFA-mediated reactions, the compound is stable at low temperatures (0–5°C) but degrades above 40°C. Under basic conditions (pH >10), nucleophilic attack on the fluorinated carbon leads to decomposition. Stability studies should monitor pH, temperature, and solvent polarity using LC-MS .

Q. What mechanistic role does TFA play in nucleophilic reactions involving this compound?

TFA acts as both a catalyst and solvent in reactions like:

Q. How should researchers address contradictions in reported pKa values for TFA?

Reported pKa values for TFA range from 0.23 to 0.52 depending on solvent and measurement method . To resolve discrepancies:

- Calibrate pH Electrodes : Use TFA solutions in the same solvent system as the study (e.g., aqueous vs. acetonitrile).

- Validate via Titration : Compare experimental data with computational models (e.g., DFT calculations) .

Q. What strategies optimize NMR characterization of TFA-containing compounds?

TFA’s ¹⁹F signal can overshadow nearby resonances. Mitigation approaches include:

Q. How can researchers design azetidine analogs for biological activity studies?

- Functionalization : Introduce substituents at the methoxymethyl or fluorine positions via cross-coupling (e.g., Suzuki-Miyaura) .

- Salt Formation : Replace TFA with biocompatible counterions (e.g., HCl) for in vitro assays .

- SAR Studies : Test analogs with varying ring sizes (e.g., pyrrolidine vs. azetidine) to assess steric and electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。